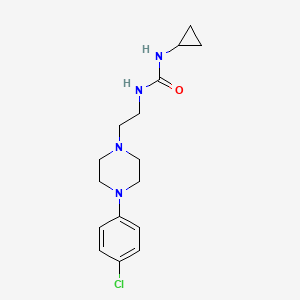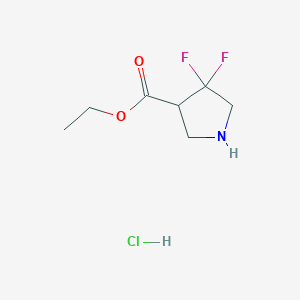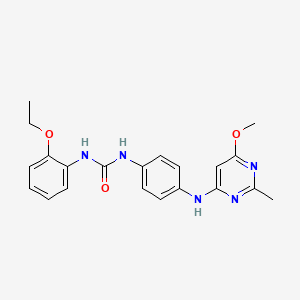![molecular formula C20H23N3O4S B2662468 4-{4-[(3,4-dimethoxyphenyl)sulfonyl]piperazino}-1H-indole CAS No. 882257-03-6](/img/structure/B2662468.png)
4-{4-[(3,4-dimethoxyphenyl)sulfonyl]piperazino}-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(3,4-dimethoxyphenyl)sulfonyl]piperazino}-1H-indole typically involves multiple steps, starting from commercially available starting materials. One common route involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with piperazine to form the intermediate 4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine. This intermediate is then reacted with indole under specific conditions to yield the final product .
Industrial Production Methods
化学反应分析
Types of Reactions
4-{4-[(3,4-dimethoxyphenyl)sulfonyl]piperazino}-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学研究应用
4-{4-[(3,4-dimethoxyphenyl)sulfonyl]piperazino}-1H-indole has several applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions due to its unique structure.
作用机制
The mechanism of action of 4-{4-[(3,4-dimethoxyphenyl)sulfonyl]piperazino}-1H-indole involves its interaction with specific molecular targets. The indole core can bind to various receptors, while the piperazine ring and sulfonyl group can modulate the compound’s overall activity. These interactions can influence biological pathways and lead to specific effects, such as enzyme inhibition or receptor activation .
相似化合物的比较
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole core but differ in their functional groups and overall structure.
Piperazine Derivatives: Compounds such as aripiprazole and quetiapine contain the piperazine ring but have different substituents and pharmacological properties.
Sulfonyl Compounds: Sulfonamides and sulfones are examples of compounds with sulfonyl groups but different core structures.
Uniqueness
4-{4-[(3,4-dimethoxyphenyl)sulfonyl]piperazino}-1H-indole is unique due to its combination of an indole core, piperazine ring, and sulfonyl group. This unique structure allows it to interact with a wide range of molecular targets and exhibit diverse biological activities, making it a valuable compound for scientific research and potential therapeutic applications .
属性
IUPAC Name |
4-[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-26-19-7-6-15(14-20(19)27-2)28(24,25)23-12-10-22(11-13-23)18-5-3-4-17-16(18)8-9-21-17/h3-9,14,21H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHIAAYCMBDFEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC4=C3C=CN4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(2-isopropyl-1H-imidazol-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2662385.png)
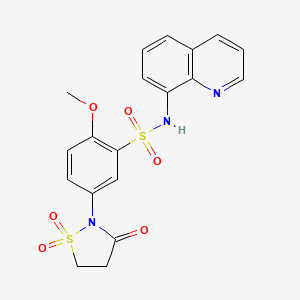
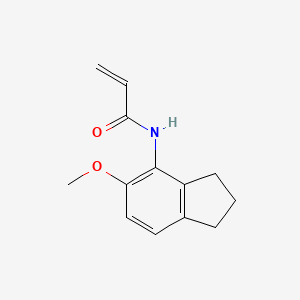
![ethyl 4-[2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetyl]piperazine-1-carboxylate](/img/structure/B2662390.png)
![N-(3-methylphenyl)-2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}acetamide](/img/structure/B2662391.png)
![4-(3,5-dioxomorpholin-4-yl)-N-[(2-fluorophenyl)methyl]piperidine-1-carboxamide](/img/structure/B2662392.png)
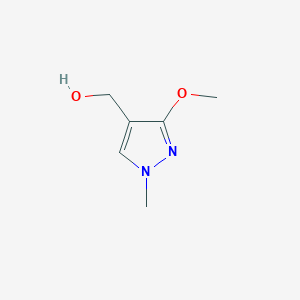
![N-(2,4-dimethoxyphenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2662397.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2662398.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B2662401.png)
![N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE](/img/structure/B2662402.png)
